(2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
N~6~-(4-FLUOROPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring, a fluorophenyl group, and phenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-FLUOROPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-fluorophenacyl bromide with phenethylamine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the thiazine ring . The reaction conditions often require controlled temperatures and the use of solvents like ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~6~-(4-FLUOROPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often requires catalysts or specific reaction conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
N~6~-(4-FLUOROPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N6-(4-FLUOROPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives
- 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives
Uniqueness
N~6~-(4-FLUOROPHENYL)-4-OXO-3-PHENETHYL-2-(PHENETHYLIMINO)-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C27H24FN3O2S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-(2-phenylethylimino)-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C27H24FN3O2S/c28-22-11-13-23(14-12-22)30-26(33)24-19-25(32)31(18-16-21-9-5-2-6-10-21)27(34-24)29-17-15-20-7-3-1-4-8-20/h1-14,19H,15-18H2,(H,30,33) |
InChI Key |
KTVNEEAVHCWGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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